molecular formula C15H17N3O5 B4647163 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide

Cat. No.: B4647163
M. Wt: 319.31 g/mol
InChI Key: RFVUKEZCMPXNHZ-UHFFFAOYSA-N
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Description

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-cancer properties.

Mechanism of Action

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide activates the immune system by stimulating the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). TNF-α and IFN-α induce tumor necrosis and inhibit angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects. It stimulates the production of cytokines, such as TNF-α and IFN-α, and activates immune cells, such as macrophages and dendritic cells. This compound also inhibits the production of vascular endothelial growth factor (VEGF), which is involved in angiogenesis.

Advantages and Limitations for Lab Experiments

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide has several advantages for lab experiments. It is easy to synthesize and has good solubility in water and organic solvents. This compound has been shown to be effective in animal models of cancer, making it a useful tool for studying anti-cancer therapies.
However, there are also limitations to using this compound in lab experiments. It has a short half-life in the body, which may limit its effectiveness in clinical settings. This compound has also been shown to have toxic effects on the liver and kidneys at high doses, which may limit its use in animal studies.

Future Directions

There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide. One area of interest is the development of more potent analogs of this compound that have longer half-lives and fewer toxic effects. Another area of interest is the use of this compound in combination with other anti-cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in studying the mechanism of action of this compound in more detail, to better understand its anti-cancer properties.

Scientific Research Applications

4-(2,5-dioxo-1-pyrrolidinyl)-N-(2-methyl-5-nitrophenyl)butanamide has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis and inhibit angiogenesis in animal models. This compound has been tested in clinical trials for the treatment of various cancers, including lung cancer and melanoma.

Properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-5-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-10-4-5-11(18(22)23)9-12(10)16-13(19)3-2-8-17-14(20)6-7-15(17)21/h4-5,9H,2-3,6-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVUKEZCMPXNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCN2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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